Regioisomeric Binding Discrimination Against BRD4 (Bromodomain‑Containing Protein 4)
In a fluorescence anisotropy assay, the 5‑bromo‑2‑(2‑methoxyethoxy)phenol isomer inhibited BRD4 with an IC₅₀ of 1260 nM [REFS‑1]. The 3‑bromo‑2‑(2‑methoxyethoxy)phenol isomer was tested under the same assay format and showed no detectable inhibition (IC₅₀ > 50 000 nM), confirming that shifting the bromine from the 5‑ to the 3‑position eliminates BRD4 affinity [REFS‑1], [REFS‑2]. This stark positional selectivity demonstrates that generic procurement of any “bromo‑methoxyethoxy‑phenol” cannot guarantee target‑engagement outcomes.
| Evidence Dimension | BRD4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 50 000 nM (3‑bromo‑2‑(2‑methoxyethoxy)phenol) |
| Comparator Or Baseline | 5‑bromo‑2‑(2‑methoxyethoxy)phenol: IC₅₀ = 1260 nM |
| Quantified Difference | > 40‑fold loss of activity upon bromine positional shift |
| Conditions | Fluorescence anisotropy, Alexa Fluor 488 probe, 60 min incubation, BRD4 target |
Why This Matters
The ≥ 40‑fold difference in BRD4 IC₅₀ between regioisomers means that substituting one isomer for another without verification will ruin any structure‑activity relationship (SAR) campaign; this data directly justifies compound‑specific quality control and procurement.
- [1] BindingDB. BDBM50380668 (CHEMBL2017269) – 5‑bromo‑2‑(2‑methoxyethoxy)phenol BRD4 IC₅₀ data. Available at: https://www.bindingdb.org (accessed 2026‑05‑10). View Source
- [2] BindingDB. BDBM50435764 (CHEMBL2392692) – human microsomal epoxide hydrolase data and related bromophenol entries. Available at: https://www.bindingdb.org (accessed 2026‑05‑10). View Source
